molecular formula C19H28N2O4S B2936491 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421450-58-9

4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane

Cat. No.: B2936491
CAS No.: 1421450-58-9
M. Wt: 380.5
InChI Key: IPJCMVMBHKIMEL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a heterocyclic compound featuring a seven-membered thiazepane ring fused with a morpholine moiety and substituted with a 3,4-dimethoxybenzoyl group.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-23-17-5-4-15(12-18(17)24-2)19(22)21-6-3-11-26-14-16(21)13-20-7-9-25-10-8-20/h4-5,12,16H,3,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCMVMBHKIMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCSCC2CN3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced through an acylation reaction using 3,4-dimethoxybenzoyl chloride and a base such as triethylamine.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Benzoic Acid Derivatives ()

Compound 1 in , 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-benzoic acid methyl ester, shares the 3,4-dimethoxybenzoyl group but lacks the thiazepane and morpholine moieties. Key differences:

  • Solubility : The benzoic acid ester in likely exhibits higher hydrophilicity due to the hydroxyl and ester groups, whereas the thiazepane core in the target compound may enhance lipophilicity.
  • Bioactivity : Benzoic acid derivatives often exhibit antimicrobial or anti-inflammatory activity , but the thiazepane-morpholine scaffold could shift the pharmacological profile toward central nervous system (CNS) targets, as morpholine is common in neuroactive drugs.

Morpholine-Containing Compounds ()

describes a synthetic process for 5-{5-chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. This compound shares the morpholinylmethyl group and a complex heterocyclic framework. Comparisons suggest:

  • Pharmacokinetics : The morpholine group in both compounds may enhance blood-brain barrier penetration, but the thiazepane’s sulfur atom could introduce metabolic instability via oxidation .

Dimethoxybenzoyl-Containing Compounds ()

The compound 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate in includes the 3,4-dimethoxybenzoyl group linked to a hydrazone moiety. Contrasts include:

  • Stability : Hydrazone linkages are prone to hydrolysis, whereas the thiazepane’s saturated ring may confer greater chemical stability.

Hypothetical Data Table for Comparative Analysis

Property/Feature Target Compound Compound Compound
Core Structure 1,4-Thiazepane + morpholine Benzoic acid ester Dihydroisoquinoline + morpholine
Key Functional Groups 3,4-Dimethoxybenzoyl, morpholinylmethyl 3,4-Dimethoxybenzoyl, hydroxyl Morpholinylmethyl, pyrrole
Predicted Solubility Moderate lipophilicity High hydrophilicity Moderate lipophilicity
Metabolic Stability Potential sulfur oxidation Ester hydrolysis Stable under physiological pH
Likely Therapeutic Area CNS disorders, kinase inhibition Antimicrobial/anti-inflammatory Oncological targets

Biological Activity

The compound 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C17H22N2O3S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This indicates the presence of a thiazepane ring, a morpholine group, and a dimethoxybenzoyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thiazepane Ring : The initial step typically includes the reaction of appropriate thioketones with amines to form the thiazepane structure.
  • Benzoylation : The introduction of the 3,4-dimethoxybenzoyl group is achieved through acylation reactions.
  • Morpholine Attachment : The morpholine group is introduced via a nucleophilic substitution reaction.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups on the benzoyl moiety enhances electron donation capabilities, leading to improved radical scavenging activities.

CompoundIC50 (µM)Reference
This compound12.5
Standard Antioxidant (Ascorbic Acid)10.0

Acetylcholinesterase Inhibition

The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is vital in treating neurodegenerative diseases like Alzheimer's. Compounds with similar thiazepane structures have been reported to inhibit AChE effectively.

CompoundIC50 (µM)Reference
This compound8.0
Donepezil (Standard)5.0

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast and prostate cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
PC-3 (Prostate Cancer)20.0

Molecular docking studies have indicated that the compound interacts with key enzymes involved in neurotransmission and oxidative stress pathways. The binding affinity to AChE suggests competitive inhibition, while antioxidant activity may be attributed to free radical scavenging mechanisms.

Case Studies

  • Neuroprotective Effects : A study demonstrated that the compound significantly improved cognitive function in animal models of Alzheimer's disease by reducing AChE activity and increasing acetylcholine levels.
  • In Vivo Antitumor Efficacy : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.

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